molecular formula C11H8BrN B1282306 3-(3-Bromophenyl)pyridine CAS No. 4422-32-6

3-(3-Bromophenyl)pyridine

Cat. No.: B1282306
CAS No.: 4422-32-6
M. Wt: 234.09 g/mol
InChI Key: JHUIVUBQMBPYJE-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)pyridine is a useful research compound. Its molecular formula is C11H8BrN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Density Functional Theory (DFT) Study

A DFT study on a closely related compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, provides insights into the theoretical aspects of 3-(3-Bromophenyl)pyridine. This study involved analyzing the molecular electrostatic potential map and frontier orbital gap to understand the active sites of the molecule, which is crucial for its applications in various scientific fields (Trivedi, 2017).

Crystal Structure Analysis

Several studies have examined the crystal structures of compounds similar to this compound. For example, the analysis of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine revealed insights into molecular conformations and intermolecular interactions, which are key for understanding the physical and chemical properties of these compounds (Quiroga et al., 2010).

Antimicrobial Activity

Compounds related to this compound have been studied for their antimicrobial properties. For instance, pyridine chalcones, including variants with bromophenyl groups, showed strong activity against bacteria like Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibacterial treatments (Jasril et al., 2013).

Luminescent Properties

The luminescent properties of certain compounds, such as cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes, have been explored. These complexes exhibit luminescence under UV irradiation, suggesting their potential use in applications like organic light-emitting diodes (OLEDs) (Xu et al., 2014).

Molecular Dynamics and Electrochemical Studies

The interfacial adsorption behavior of new imidazo[4,5-b] pyridine derivatives, which can include bromophenyl groups, has been studied using molecular dynamics and electrochemistry. These studies are vital for understanding the corrosion inhibition properties of such compounds, indicating their potential application in materials science (Saady et al., 2020).

Safety and Hazards

The safety information for 3-(3-Bromophenyl)pyridine indicates that it may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These interactions are crucial for the synthesis of complex organic molecules, which can be used in medicinal chemistry and other fields.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antimicrobial activity against microbial strains such as Escherichia coli, Bacillus mycoides, and Candida albicans . These effects are mediated through its interaction with cellular components, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it participates as a substrate in reactions associated with aryl halides, which are essential for the synthesis of various organic compounds . These interactions are critical for understanding the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. For example, at high doses, this compound has been observed to exhibit toxic or adverse effects, which are important considerations for its use in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which this compound participates . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its biological activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are essential for understanding how this compound exerts its effects in vivo.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound interacts with cellular components and exerts its biological effects.

Properties

IUPAC Name

3-(3-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUIVUBQMBPYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522347
Record name 3-(3-Bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4422-32-6
Record name 3-(3-Bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Bromophenyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1,3-dibromobenzene (8.7 g, 36.8 mmol) and pyridine-3-boronic acid-1,3-propanediol cyclic ester (4.0 g, 24.5 mmol) in EtOH (60 ml) and toluene (60 ml) together with 2N Na2CO3 solution (24.5 ml) was degassed with a stream of N2 for 10 min. Tetrakis(triphenylphosphine)-palladium(0) (0.25 g, 0.22 mmol) was added and the reaction heated at reflux for 14 h. The mixture was concentrated under reduced pressure to remove the organic solvents. The organics were extracted with EtOAc (2×125 ml) and then washed with brine (75 ml), dried (MgSO4), and concentrated under reduced pressure. The resulting crude residue was purified by column chromatography on silica, using 80% diethyl ether in hexane as the eluent, to yield 3-(3-bromophenyl)pyridine (3.66 g, 64%): δH (360 MHz, CDCl3) 7.30-7.42 (2H, m), 7.47-7.60 (2H, m), 7.72 (1H, s), 7.84 (1H, dt, J 8 and 2), 8.62 (1H, dd, J 4.8 and 1.5), 8.83 (1H, s).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

In some embodiments, the process further comprises: reacting 1-bromo-3-iodobenzene with 3-pyridine boronic acid to form 3-(3-bromophenyl)pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-bromo-3-iodobenzene (1.118 g, 3.95 mol) and 3-pyridine boronic acid (0.559 g, 4.54 mol) were added to a 100 mL three neck round bottom flask. To this flask, dioxane (20 mL) and aqueous K2CO3 (2 N, 20 mL) were added. The mixture was stirred and degassed with a steam of argon for 30 minutes. Then under argon atmosphere, 50 mg (0.04 mmol) of Pd(PPh3)4 (1%) was added. The mixture was heated to 100° C. and stirred overnight. The next day, the solvent was removed by roto-evaporation and the residue was suspended into an equal amount of water (50 mL) and CH2Cl2 (50 mL). The organic layer was separated from aqueous layer and washed with brine (50 mL×3). After drying over Na2SO4, and removal of the drying agent, about 0.92 g of 3-(3-bromophenyl)pyridine product (100%) was afforded. 1H NMR (400 MHz, CDCl3) 8.85 (s, 1H), 8.65 (d, 1H), 7.87 (d, 1H), 7.75 (s, 1H), 7.57-7.52 (m, 2H), 7.41-7.35 (m, 2H).
Quantity
1.118 g
Type
reactant
Reaction Step One
Quantity
0.559 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

This reaction was carried out as described in Example 37, step a, using 1,3-dibromobenzene (8.7 g, 36.8 mmol) and pyridine-3-boronic acid 1,3-propanediol cyclic ester (4.0 g, 24.5 mmol) in ethanol (60 ml) for 14 h. The resulting crude residue was purified by column chromatography (silica gel, 80% Et2O/hexane) to yield the title compound (3.66 g, 64%): 1H NMR (360 MHz, CDCl3) δ 7.30-7.42 (2H, m), 7.47-7.60 (2H, m), 7.72 (1H, s), 7.84 (1H, dt, J 8.0, 2.0 Hz), 8.62 (1H, dd, J 4.8, 1.5 Hz), 8.83 (1H, s).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
64%

Synthesis routes and methods V

Procedure details

Tetrakis-(triphenylphosphine)palladium (153 mG; 0.135 mM) was added to a stirred solution of 3-bromopyridine (0.434 mL; 4.5 mM) in 9 mL of toluene. The resulting solution was stirred 10 mins. under nitrogen at R.T. 2M aqueous sodium carbonate solution (5 mL; 10 mM) followed by a solution of 3-bromophenylboronic acid (1 G; 5 mM) in 2.5 mL of absolute ethanol were added. This heterogeneous reaction mixture was vigorously stirred 20 hrs. at 80° under nitrogen, cooled, diluted with 25 mL of methylene chloride, and washed with 2×5 mL of 2M aqueous sodium carbonate solution containing 0.5 mL of conc. ammonia. The organic layer was dried over anhyd. magnesium sulfate. Solvent removal followed by purification on silica gel using ether:petroleum ether (1:1) as solvent gave 3-(3'-bromophenyl)pyridine in 35% yield as a colorless liquid boiling at 140°-2°/~2 mm.
[Compound]
Name
Tetrakis-(triphenylphosphine)palladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.434 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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